2,5-Dibromo-3-hexylthiophene

Descripción general

Descripción

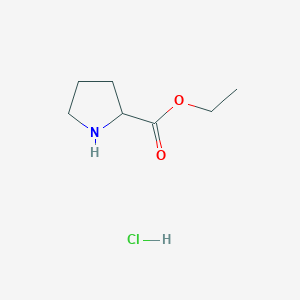

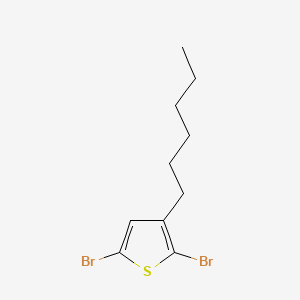

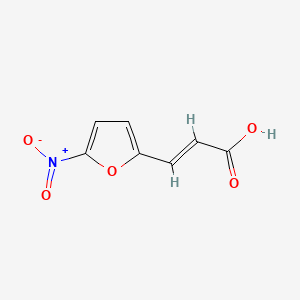

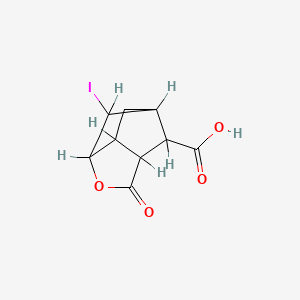

2,5-Dibromo-3-hexylthiophene is a compound with the molecular formula C10H14Br2S. It is a 2,5 coupled conductive polymer with a conjugated polythiophene-based system, which has a controllable band gap

Mecanismo De Acción

Target of Action

The primary target of 2,5-Dibromo-3-hexylthiophene is the formation of conductive polymers with a conjugated polythiophene-based system . It is used as a monomer in the synthesis of regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer for organic electronics-based applications .

Mode of Action

This compound interacts with its targets through a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the compound reacting with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .

Biochemical Pathways

The compound is involved in the pathway of polymerization by debromination with magnesium, catalyzed by nickel compounds, to form poly (2,5-thienylene) . The enhancement of regioregularity through these advanced metal-catalyzed methodologies leads to various beneficial outcomes such as an intensified extinction coefficient, an increase in the mobility of the charge carriers, and a red shift in absorption in solid state .

Pharmacokinetics

Its density is 1521 g/mL at 25 °C (lit) , which may influence its distribution and bioavailability in the body.

Result of Action

The result of the action of this compound is the formation of conductive polymers, which have a controllable band gap . These polymers can be potentially used for photocatalytic applications .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound should be stored at 2-8°C and should avoid exposure to air and heat .

Análisis Bioquímico

Cellular Effects

It’s known that it can potentially be used for photocatalytic applications , which could influence cell function, but the specific impact on cell signaling pathways, gene expression, and cellular metabolism is not documented.

Molecular Mechanism

It’s known that it can undergo reactions with arylboronic acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-hexylthiophene can be synthesized through the bromination of 3-hexylthiophene. The process involves the use of bromine in the presence of a catalyst to achieve the desired bromination at the 2 and 5 positions of the thiophene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dibromo-3-hexylthiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form new thiophene derivatives.

Polymerization Reactions: It can be used as a monomer in the synthesis of regioregular poly(3-hexylthiophene-2,5-diyl) through Suzuki–Miyaura polymerization.

Common Reagents and Conditions:

Suzuki Cross-Coupling: Palladium catalysts and arylboronic acids are commonly used in this reaction.

Polymerization: Nickel or palladium catalysts are used in the polymerization process.

Major Products:

Thiophene Derivatives: Various substituted thiophene derivatives can be synthesized through cross-coupling reactions.

Poly(3-hexylthiophene-2,5-diyl):

Aplicaciones Científicas De Investigación

2,5-Dibromo-3-hexylthiophene has several scientific research applications, including:

Organic Electronics: It is used as a precursor in the synthesis of conductive polymers for organic electronic devices.

Photocatalytic Applications:

Pharmacological Research: Derivatives of this compound have been studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities.

Comparación Con Compuestos Similares

2-Bromo-3-hexylthiophene: A similar compound with one bromine atom, used in the formation of π-conjugated conductive polymers.

5,5′-Dibromo-3,3′-dihexyl-2,2′-bithiophene: Used in the synthesis of regioregular poly(3-hexylthiophene-2,5-diyl) for organic electronics.

Uniqueness: 2,5-Dibromo-3-hexylthiophene is unique due to its dual bromination, which allows for more versatile chemical modifications and applications in various fields, particularly in the synthesis of conductive polymers and organic electronic devices .

Propiedades

IUPAC Name |

2,5-dibromo-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYFIAVPXHGRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156074-98-5 | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156074-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50888890 | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116971-11-0, 156074-98-5 | |

| Record name | 2,5-Dibromo-3-hexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116971-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116971110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-3-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(3-hexylthiophene-2,5-diyl) regioregular | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-Dibromo-3-hexylthiophene?

A1: this compound has the molecular formula C10H14Br2S and a molecular weight of 326.09 g/mol.

Q2: How is this compound typically characterized?

A2: Common characterization techniques include 1H NMR, 13C NMR, GC-MS, and elemental analysis. [, , , , ]

Q3: What is the primary synthetic route to this compound?

A3: It is commonly synthesized by the bromination of 3-hexylthiophene. [, ]

Q4: What is "halogen dance" and how is it relevant to this compound?

A4: Halogen dance refers to the migration of a halogen atom across an aromatic ring. This phenomenon has been observed with this compound derivatives, offering an alternative synthetic pathway to polythiophenes. []

Q5: How can 2-Bromo-3-hexylthien-5-ylzinc bromide be synthesized and utilized?

A5: This compound, a key intermediate in P3HT synthesis, can be produced by inserting zinc dust into the carbon-bromine bond of this compound. Subsequent nickel-catalyzed polymerization yields highly regioregular P3HT. []

Q6: What is Grignard Metathesis Polymerization (GRIM) and how is this compound involved?

A6: GRIM is a versatile technique for synthesizing regioregular poly(3-alkylthiophenes), including P3HT. this compound is a common monomer in this reaction, where it reacts with a Grignard reagent in the presence of a nickel catalyst. [, , , , , ]

Q7: What factors influence the end groups and polydispersity of P3HT synthesized via GRIM?

A7: Factors like the rate of active Grignard monomer formation, the presence of unreacted Grignard reagent, the use of additives like LiCl, and the choice of quenching reagent all impact the final polymer properties. []

Q8: Can the molecular weight of P3HT be controlled during GRIM polymerization?

A8: Yes, the molecular weight can be controlled by adjusting the catalyst loading. Lower catalyst concentrations generally yield higher molecular weight polymers. []

Q9: How does the choice of transition metal catalyst affect GRIM polymerization?

A9: Different transition metal catalysts exhibit varying activities and selectivities in GRIM polymerization. Nickel catalysts are known for producing regioregular, low polydispersity P3HT, while palladium catalysts tend to generate polymers with lower regioregularity. []

Q10: What are the advantages of using low pressure flow synthesis techniques for P3HT and its precursors?

A10: Flow synthesis offers advantages such as enhanced reaction control, improved reproducibility, and the potential for scalability, making it a promising alternative for preparing P3HT and this compound. []

Q11: What are the key properties of P3HT relevant to its applications?

A11: P3HT is a p-type semiconductor with high charge carrier mobility, good solution processability, and strong absorption in the visible spectrum, making it suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). [, , ]

Q12: How does the morphology of P3HT thin films affect its performance in organic electronic devices?

A12: The morphology significantly impacts charge transport properties. Strategies to achieve high surface area and controlled nanostructures in P3HT thin films are being explored to enhance device performance. []

Q13: How can block copolymers incorporating P3HT be synthesized and what are their potential benefits?

A13: Block copolymers containing P3HT blocks can be synthesized using controlled polymerization techniques like GRIM. These copolymers can self-assemble into ordered nanostructures, offering potential advantages in areas like charge transport and phase separation in OPVs. [, , ]

Q14: Can this compound be used in other types of reactions besides polymerization?

A14: Yes, it can participate in reactions like Suzuki cross-coupling, allowing the introduction of various aryl substituents at the 2 and 5 positions of the thiophene ring. [, ]

Q15: What are the potential applications of 2,5-diaryl-3-hexylthiophene derivatives?

A15: These derivatives have been investigated for their potential biological activities, including anti-tumor, haemolytic, anti-thrombolytic, and biofilm inhibition properties. [, ]

Q16: Have metal complexes incorporating this compound derivatives been explored?

A16: Yes, nickel(II) complexes of Goedken's macrocycle bearing alkyne substituents have been copolymerized with this compound via Sonogashira cross-coupling reactions. These materials have potential applications in preceramic materials and nanoscale electronics. []

Q17: What are some ongoing research areas related to this compound and P3HT?

A17: Research is ongoing in areas such as developing more efficient and sustainable synthetic methods for P3HT, understanding the relationship between P3HT structure and its electronic properties, and designing new P3HT-based materials with enhanced performance in organic electronic devices. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide](/img/new.no-structure.jpg)

![3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B3419769.png)

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3419772.png)

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B3419783.png)

![2-[(4-Chlorophenyl)carbamoylamino]benzoic acid](/img/structure/B3419784.png)